molecular formula C19H18ClN5O2S B15023071 6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15023071
M. Wt: 415.9 g/mol
InChI Key: KQFKQWSXEOYPES-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolo-thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-methoxybenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazine structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a methoxyphenyl group in the triazolo-thiadiazine scaffold differentiates it from other similar compounds .

Properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18ClN5O2S/c1-11-22-23-19-25(11)24-16(12-7-9-13(20)10-8-12)17(28-19)18(26)21-14-5-3-4-6-15(14)27-2/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

KQFKQWSXEOYPES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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